13-phenyltridecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
13-phenyltridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPLVXRNWLOHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441542 | |
| Record name | 13-phenyltridecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-07-9 | |
| Record name | 13-phenyltridecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of 13 Phenyltridecanoic Acid
Isolation from Botanical Sources
Presence in the Araceae Family
The Araceae, or arum, family is the principal botanical source of 13-phenyltridecanoic acid. vulcanchem.comnih.gov Research has consistently isolated this compound from various genera within this family, suggesting a shared biosynthetic pathway. nih.govnih.gov
The seed oil of Arum maculatum, commonly known as cuckoo-pint, is a known source of this compound. dergipark.org.trresearchgate.net Analysis of the seed oil has revealed the presence of this compound alongside other related phenyl-terminated fatty acids. dergipark.org.trresearchgate.net Specifically, gas chromatography-mass spectrometry (GC-MS) analysis of the oil obtained through Soxhlet extraction identified this compound. dergipark.org.trresearchgate.net Other minor related components found include 11-phenyl undecanoic acid, 13-phenyltridec-9-enoate, 15-phenyl pentadecanoate, and 15-phenyl pentadec-9-enoate. dergipark.org.trresearchgate.net One study quantified 13-phenyltridec-9-enoic acid at 0.4% of the seed oil. researchgate.netsbmu.ac.ir
Dracunculus vulgaris, also known as the dragon arum, is another member of the Araceae family whose seed oil contains a notable amount of this compound. ualberta.canih.gov Studies on D. vulgaris from Turkey have identified this compound as one of the main components of its seed oil. ualberta.canih.govresearchgate.net In one analysis, this compound constituted 9.47% of the total fatty acids in the seed oil. ualberta.caualberta.ca This research highlighted the compound's presence alongside other major fatty acids like palmitic acid, oleic acid, cis-vaccenic acid, and linoleic acid. nih.govresearchgate.netualberta.ca The total lipid content of the seeds was found to be 1.18% per dry weight. ualberta.ca
Table 1: Fatty Acid Composition of Dracunculus vulgaris Seed Oil
| Fatty Acid | Percentage (%) |
| Palmitic acid (C16:0) | 15.33 |
| Oleic acid (C18:1n-9) | 18.06 |
| cis-Vaccenic acid (C18:1n-7) | 11.02 |
| Linoleic acid (C18:2n-6) | 23.21 |
| This compound | 9.47 |
| Palmitoleic acid (C16:1n-7) | 4.87 |
| Stearic acid (C18:0) | 3.27 |
| Data sourced from Saglik et al. (2002). ualberta.ca |
The genus Arisaema, which includes species commonly known as cobra lilies, has also been found to contain this compound. scispace.comnih.gov Phytochemical investigations of various Arisaema species have identified this compound as one of their chemical constituents. scispace.comnih.gov For instance, this compound has been listed among the compounds found in Arisaema tortuosum and Arisaema flavum. vulcanchem.comscispace.comscribd.com The seeds of Arisaema jacquemontii are also reported to contain this fatty acid. encyclopedia.pub
Investigations into the chemical makeup of Pothos chinensis, a member of the Araceae family, have led to the isolation of this compound. magtechjournal.comresearchgate.netresearchgate.net A study focusing on the liposoluble constituents of the herb identified seventeen compounds, including this compound. magtechjournal.comresearchgate.net This was the first time the compound was isolated from this particular plant. magtechjournal.comresearchgate.net
Table 2: Liposoluble Compounds Isolated from Pothos chinensis
| Compound Number | Compound Name |
| 1 | Honokiol |
| 2 | Hinokinin |
| 3 | Racemosol |
| 4 | 24-propylcholest-7-en-3-ol |
| 5 | β-sitosterol |
| 6 | Daucosterol |
| 7 | Hentriacontane |
| 8 | Palmitic acid |
| 9 | Oleic acid |
| 10 | Linoleic acid |
| 11 | 9, 12, 15-ocatadecatrienoic acid |
| 12 | This compound |
| 13 | 13-(3′, 4′-methylenedioxyphenyl)-tridecanoic acid |
| 14 | 1-monostearin |
| 15 | 1-monopalmitin |
| 16 | Benzoic acid |
| 17 | Vanillic acid |
| Data sourced from Sun et al. (2014). magtechjournal.comresearchgate.net |
Typhonium flagelliforme, also known as rodent tuber, is another aroid from which this compound and its methyl ester have been isolated. usm.mypensoft.netnih.gov Chemical analysis of the ethyl acetate (B1210297) and hexane (B92381) extracts of the plant has confirmed the presence of these compounds. usm.mynih.gov One study identified the methyl ester of this compound from the hexane fraction of the plant's tubers. nih.gov Another review mentioned the isolation of this compound from the ethyl acetate extract. usm.my
Identification in Elaeagnaceae Family (e.g., Hippophae rhamnoides berries)
This compound has been identified within the Elaeagnaceae, or oleaster family, a group of plants native to temperate regions of the Northern Hemisphere. wikipedia.org A notable member of this family, sea buckthorn (Hippophae rhamnoides), has been a subject of phytochemical research. researchgate.netniscpr.res.in Studies have successfully isolated and characterized this compound from the berries of Hippophae rhamnoides. researchgate.netniscpr.res.inniscpr.res.in In one investigation, an ethanol (B145695) extract of the berries yielded five distinct fatty acids, including this compound. researchgate.netniscpr.res.in Its presence is listed among the key chemical constituents of the fruit. greenpharmacy.inforesearchgate.net
Distribution within Specific Plant Tissues (e.g., seed lipids, berries, leaves)
The distribution of this compound is not uniform across all plant species or tissues, suggesting specialized biosynthetic pathways. vulcanchem.com Its occurrence is particularly well-documented in the seed lipids of certain plant families. nih.govwikipedia.orggerli.com
While it is found in the berries of Hippophae rhamnoides (Elaeagnaceae family), it has been identified as a major component in the seed lipids of several genera within the subfamily Aroideae of the Araceae family. researchgate.netgreenpharmacy.infonih.gov In the seed lipids of some Araceae species, this compound can constitute a significant portion of the total fatty acids, with reported concentrations ranging from 5% to 16%. wikipedia.orggerli.com For instance, the seed oil of Dracunculus vulgaris, another member of the Araceae family, contains this compound as one of its main fatty acid components. nih.gov Similarly, analysis of Arum maculatum seed oil has confirmed the presence of this compound. researchgate.netlipidmaps.org
Beyond seeds and berries, the compound has also been associated with the leaves of Trichilia claussenii. wiley.comoup.com The discovery of this compound and related phenylalkanoic acids was a notable first report of such compounds in plant lipids. nih.gov
Table 1: Documented Plant Sources and Tissue Distribution of this compound
| Plant Species | Family | Plant Tissue | Reference |
| Hippophae rhamnoides | Elaeagnaceae | Berries (Fruit) | greenpharmacy.info, researchgate.net, niscpr.res.in |
| Genera of subfamily Aroideae | Araceae | Seed Lipids | nih.gov, wikipedia.org, gerli.com |
| Dracunculus vulgaris | Araceae | Seed Oil | nih.gov |
| Arum maculatum | Araceae | Seed Oil | researchgate.net |
| Trichilia claussenii | Meliaceae | Leaves | wiley.com, oup.com |
Identification in Microbial Systems
Occurrence in Halophilic Bacteria
Research into the lipid composition of various microorganisms has revealed the presence of related ω-phenylalkanoic acids in certain bacteria. Specifically, even-carbon-chain ω-phenylalkanoic acids, from C10 to C16, have been discovered in halophilic bacteria, which are microorganisms that thrive in high-salt environments. wikipedia.orggerli.comgerli.com This discovery was concurrent with early findings of odd-chain phenylalkanoic acids in plants. gerli.comgerli.com
Detection in Rumen Fluid Microbial Incubations
The digestive tracts of ruminants, particularly the rumen, host a complex microbial ecosystem capable of modifying fatty acids through processes like β-oxidation and chain elongation. wiley.comoup.com this compound has been identified along with a series of other ω-phenylalkanoic acids in fractions from rumen fluid. researchgate.net
Scientific investigations involving in vitro incubations with rumen fluid from fistulated cows have explored the metabolic fate of various fatty acids. wiley.comoup.com Researchers have hypothesized that longer-chain ω-phenyl fatty acids, up to and including this compound, could be synthesized by rumen microbes. wiley.comoup.com The proposed mechanism involves chain elongation starting from shorter-chain precursors, such as 3-phenylpropionic acid, which is a known product of amino acid degradation by rumen bacteria. wiley.comoup.com
Presence in Animal Products (e.g., butter samples)
The microbial activity in the rumen can influence the composition of products derived from ruminant animals, such as milk and butter. Following its detection in rumen fluid, this compound has also been identified in animal products. researchgate.net Specifically, analyses of butter samples have confirmed the presence of this compound, albeit in low amounts. wiley.comoup.comproquest.com Its occurrence in butter is thought to be a result of the transfer of this fatty acid from the rumen. wiley.com
Table 2: Occurrence of this compound in Microbial and Animal Systems
| Source | System/Product | Findings | Reference |
| Halophilic Bacteria | Microbial | Discovery of related even-chain ω-phenylalkanoic acids (C10-C16). | wikipedia.org, gerli.com, gerli.com |
| Rumen Fluid | Microbial Incubation | Identified in fractions; hypothesized to form via microbial chain elongation. | researchgate.net, wiley.com, oup.com |
| Butter | Animal Product | Detected in low concentrations. | proquest.com, wiley.com, oup.com |
Biosynthetic Pathways and Biotransformation Studies
Proposed Biosynthetic Mechanisms
The construction of 13-phenyltridecanoic acid is presumed to follow a pathway that combines elements of both fatty acid and phenylpropanoid biosynthesis. The process involves the creation of a phenyl-bearing starter unit, followed by the systematic extension of the aliphatic chain.
The fundamental mechanism for building the thirteen-carbon aliphatic chain of this compound is the fatty acid chain elongation process. This is an iterative, cyclical process that systematically adds two-carbon units to a growing acyl chain. nih.govyoutube.com In general fatty acid synthesis, this process is catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS). nih.gov
The cycle consists of four core reactions:
Condensation: The growing acyl chain, attached to the acyl carrier protein (ACP), is condensed with a two-carbon unit derived from malonyl-CoA. This reaction extends the chain by two carbons.
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, a reaction that typically utilizes NADPH as the reducing agent.
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to create a double bond, forming a trans-enoyl-ACP.
Reduction: The trans-enoyl-ACP is further reduced, again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting molecule.
This four-step cycle is repeated, with each turn adding another two-carbon unit, until the final chain length is achieved. youtube.comresearchgate.net For this compound, this process would continue until the 13-carbon chain is fully assembled before being released from the enzyme complex. The regulation of the final chain length is a strictly controlled process within the synthesizing enzymes. nih.gov
The biosynthesis of a phenyl-substituted fatty acid like this compound requires the incorporation of a phenyl-containing precursor. The most likely primary precursor for the phenyl group is the amino acid phenylalanine. frontiersin.org In plants and many microorganisms, phenylalanine is the entry point into the phenylpropanoid pathway, which is responsible for synthesizing a vast array of aromatic compounds. frontiersin.orgmdpi.com
The proposed biosynthetic route would involve:
Starter Unit Formation: Phenylalanine is converted into a suitable starter unit for fatty acid synthesis, such as phenylacetyl-CoA or cinnamoyl-CoA, through the action of enzymes like phenylalanine ammonia-lyase (PAL). nih.gov
Chain Elongation: This phenyl-containing starter unit is then loaded onto the synthase machinery and elongated through multiple cycles of condensation with malonyl-CoA as the extender unit, as described in the fatty acid elongation process.
Metabolic engineering approaches can be utilized to enhance the production of specific fatty acids. nih.gov By expressing specific thioesterases—enzymes that cleave the completed fatty acid from the ACP—it is possible to control the chain length of the final product. nih.gov Furthermore, supplementing culture media with specific precursors, such as various short-chain fatty acids, has been shown to result in their selective incorporation and the production of tailored fatty acids in microorganisms like Bacillus thuringiensis. nih.gov A similar strategy could theoretically be applied using a phenyl-containing precursor to drive the synthesis of this compound.
While fatty acid synthases (FAS) are the primary enzymes for common fatty acid production, Polyketide Synthases (PKSs) offer a more versatile platform for generating diverse natural products, including those with unusual starter units or modifications. nih.govnih.gov PKSs function similarly to FASs, using an assembly-line logic where a series of domains or modules work sequentially to build a molecule. nih.gov
Key features of PKSs relevant to this compound biosynthesis include:
Modular Architecture: Type I PKSs are large, multifunctional enzymes with distinct modules, each responsible for one cycle of chain elongation and associated chemical modifications. nih.gov
Substrate Flexibility: The acyltransferase (AT) domain within a PKS module selects the specific extender unit (usually malonyl-CoA or methylmalonyl-CoA) for each condensation step. The loading module has specificity for the starter unit, which could be a phenyl-containing molecule. nih.gov
Reductive Domain Variability: Unlike FASs, which typically perform a full set of reductive reactions to create a saturated alkyl chain, PKS modules can have a variable set of reductive domains (ketoreductase, dehydratase, enoylreductase). nih.gov For the synthesis of a fully saturated chain like that in this compound, a PKS module containing all three reductive domains would be required for each elongation cycle.
The biosynthesis of this compound could therefore be catalyzed by a Type I PKS or a hybrid FAS/PKS system that is capable of accepting a phenyl-derived starter unit and subsequently performing the necessary cycles of fully reductive elongation.
Metabolic Fates and Degradation Pathways (Non-Human Focus)
In various microorganisms, phenylalkanoic acids are catabolized for energy and carbon. The primary degradation route is through a modified beta-oxidation pathway that accommodates the terminal phenyl group.
The degradation of phenylalkanoic acids has been notably studied in bacteria, particularly in the genus Pseudomonas. These organisms break down the alkyl chain via beta-oxidation, a process that sequentially shortens the fatty acid by two carbons per cycle, releasing acetyl-CoA.
In Pseudomonas putida, two distinct sets of beta-oxidation enzymes (βI and βII) are involved in the degradation of n-alkanoic and n-phenylalkanoic acids. nih.govresearchgate.net
The βI pathway is constitutive and efficiently degrades both standard fatty acids and phenylalkanoic acids. nih.govresearchgate.net
The βII pathway is induced only when genes for the βI pathway are mutated. This system is much less efficient at catabolizing phenylalkanoic acids with an acyl chain longer than four carbons. nih.govresearchgate.net
The process begins with the activation of the phenylalkanoic acid to its coenzyme A (CoA) thioester by a CoA ligase. oup.com Disruption of the genes responsible for this activation step, or the core beta-oxidation enzymes (like FadBA), impairs the ability of the bacteria to grow on phenylalkanoic acids as a carbon source. nih.govresearchgate.netoup.com The beta-oxidation cycles proceed until the chain is shortened, ultimately leading to intermediates like phenylacetic acid, which can be further metabolized. researchgate.net
Table 1: Beta-Oxidation Enzyme Systems in Pseudomonas putida
Comparative studies reveal significant differences in how organisms metabolize phenylalkanoic acids versus their straight-chain n-alkanoic acid counterparts. The presence of the bulky terminal phenyl group imposes specific constraints on the metabolic enzymes.
As observed in Pseudomonas putida, while the constitutive βI pathway can handle both substrate types efficiently, the βII system shows a clear preference for n-alkanoic acids. nih.govresearchgate.net This suggests that the enzymes of the βII pathway have a substrate specificity that is sterically hindered by the phenyl ring, especially as the chain shortens. nih.govresearchgate.net Specifically, the βI-FadBA enzymes are essential for the complete beta-oxidation of certain n-phenylalkanoyl-CoA intermediates once they reach a critical, shorter chain length. nih.govresearchgate.net
In ruminants, the metabolism of phenyl-substituted fatty acids has also been investigated. These compounds can be formed in the rumen from the microbial breakdown of aromatic amino acids like phenylalanine and tyrosine. nih.gov The resulting phenyl-substituted acids are then absorbed and can be metabolized in tissues such as the liver and kidney. nih.gov Studies involving the incubation of these acids with tissue slices have demonstrated their metabolism, though the specific pathways and efficiencies relative to common fatty acids can vary. nih.gov
Table 2: List of Mentioned Compounds
Potential for Alpha-Oxidation Pathways
Alpha-oxidation is a crucial metabolic pathway for fatty acids that are unable to undergo beta-oxidation due to a branch at the β-carbon. wikipedia.orgbyjus.commicrobenotes.com This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The most well-documented substrate for alpha-oxidation is phytanic acid, a branched-chain fatty acid found in the human diet. wikipedia.orgbyjus.com The presence of a methyl group on the β-carbon of phytanic acid sterically hinders the formation of a double bond, a key step in beta-oxidation. byjus.com
While this compound does not possess a methyl branch at the β-carbon, the bulky phenyl group at the terminus of the acyl chain could potentially influence its metabolism. It is conceivable that this significant steric hindrance at the omega-end of the molecule could impede the efficiency of beta-oxidation, making alpha-oxidation a plausible alternative or supplementary degradation pathway.
The theoretical alpha-oxidation of this compound would proceed through the following steps:
Hydroxylation: The initial step would involve the hydroxylation of the alpha-carbon (C2) to form 2-hydroxy-13-phenyltridecanoic acid.
Oxidative Decarboxylation: The 2-hydroxy acid would then undergo oxidative decarboxylation, releasing the original carboxyl group as carbon dioxide and yielding 12-phenyldodecanal.
Dehydrogenation: Finally, the aldehyde would be oxidized to the corresponding carboxylic acid, 12-phenyldodecanoic acid, which is one carbon shorter than the parent molecule.
This resulting 12-phenyldodecanoic acid could then potentially enter the beta-oxidation pathway for further degradation. The table below outlines the hypothetical intermediates and enzymes that would be involved in this process, based on the known mechanism of phytanic acid alpha-oxidation.
| Step | Intermediate Compound | Enzyme Class (Hypothetical) |
| 1 | 13-phenyltridecanoyl-CoA | Acyl-CoA Synthetase |
| 2 | 2-hydroxy-13-phenyltridecanoyl-CoA | Fatty Acyl-CoA Dioxygenase |
| 3 | 12-phenyldodecanal | 2-hydroxyphytanoyl-CoA Lyase Analog |
| 4 | 12-phenyldodecanoic Acid | Aldehyde Dehydrogenase |
Enzymatic Transformations and Biocatalysis
The structural features of this compound, namely its long aliphatic chain and terminal phenyl group, make it an interesting substrate for enzymatic transformations. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for the modification of such molecules.
Studies on Enzyme Activity in Crude Extracts
Crude enzyme extracts from various microbial sources are often used in initial screening studies to identify novel biocatalytic activities. These extracts contain a mixture of enzymes that can perform a wide range of reactions. While no studies have specifically reported the use of crude extracts on this compound, research on analogous aromatic carboxylic acids has demonstrated the potential for various transformations.
For instance, crude cell-free extracts from Nocardia iowensis have been shown to possess carboxylic acid reductase (CAR) activity, which can reduce a range of aromatic and aliphatic carboxylic acids to their corresponding aldehydes and alcohols. thieme-connect.de The activity of such enzymes in a crude extract on this compound could potentially lead to the formation of 13-phenyltridecanal or 13-phenyltridecanol.
The following table summarizes potential enzymatic activities from crude extracts that could be relevant for the transformation of this compound, based on studies with other aromatic compounds.
| Enzyme Type in Crude Extract | Potential Transformation of this compound | Potential Product |
| Carboxylic Acid Reductase (CAR) | Reduction of the carboxylic acid group | 13-phenyltridecanal, 13-phenyltridecanol |
| Cytochrome P450 Monooxygenases | Hydroxylation of the aromatic ring or aliphatic chain | Hydroxylated this compound derivatives |
| Laccases/Peroxidases | Phenolic coupling (if hydroxylation occurs first) | Oligomeric or polymeric derivatives |
Bioreaction Engineering for Derivatization or Transformation
Bioreaction engineering focuses on the practical application of biocatalysis, including the optimization of reaction conditions and the design of bioreactors for efficient production of target molecules. The derivatization or transformation of this compound using biocatalytic methods could yield novel compounds with potentially valuable properties.
Metabolic engineering of microbial hosts is a powerful tool in bioreaction engineering. For example, the shikimate pathway in microorganisms, which is responsible for the biosynthesis of aromatic amino acids, can be engineered to produce a variety of aromatic compounds. nih.gov While this is typically used for synthesis rather than modification, the enzymatic machinery involved could be adapted for the transformation of aromatic feedstocks.
An engineered reversal of the β-oxidation cycle has been demonstrated for the synthesis of medium-chain ω-hydroxyacids and dicarboxylic acids. nih.gov Applying a similar strategy, it might be possible to functionalize the terminal end of the aliphatic chain of this compound.
The table below presents hypothetical bioreaction engineering strategies for the derivatization of this compound, along with the target derivative and the class of enzyme that would be central to the process.
| Bioreaction Engineering Strategy | Target Derivative | Key Enzyme Class |
| Whole-cell biotransformation with CAR-expressing E. coli | 13-phenyltridecanal | Carboxylic Acid Reductase |
| Co-expression of a P450 monooxygenase and a glucose dehydrogenase for cofactor regeneration | Hydroxylated this compound | Cytochrome P450 Monooxygenase |
| Integrated β-oxidation reversal and ω-oxidation pathways | ω-functionalized phenylalkanoic acids | Thiolases, Dehydrogenases, Monooxygenases |
Synthetic Strategies and Chemical Derivatization for Research
Organic Synthesis Approaches to Phenylalkanoic Acid Analogues
The synthesis of 13-phenyltridecanoic acid and its analogues often requires multi-step procedures to construct the characteristic phenyl-terminated alkyl chain. These methods are designed to be versatile, allowing for the creation of a variety of related structures for research purposes.
Carbon-Chain Elongation Methodologies (e.g., Grignard Reactions)
A primary strategy for synthesizing phenylalkanoic acids involves the extension of a carbon chain, often culminating in the introduction of the carboxylic acid group. Grignard reactions are a powerful tool in this regard. organic-chemistry.orgmasterorganicchemistry.com
The general approach involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable electrophile. organic-chemistry.org For the synthesis of a compound like this compound, a synthetic pathway could involve the formation of a Grignard reagent from a long-chain alkyl halide bearing a phenyl group at the terminus. This nucleophilic carbon source can then react with carbon dioxide (CO2), often in the form of dry ice, to form a carboxylate salt. ucalgary.calibretexts.org Subsequent acidification yields the desired carboxylic acid. ucalgary.calibretexts.org This method is advantageous as it directly installs the carboxyl group at the end of the pre-formed phenylalkyl chain.
Alternatively, a Grignard reagent can be used to add to aldehydes or ketones to form secondary or tertiary alcohols, respectively. leah4sci.com These alcohols can then be further oxidized to the corresponding carboxylic acid. The reaction of a Grignard reagent with formaldehyde (B43269) specifically leads to a primary alcohol, which can be a useful intermediate. organic-chemistry.org
It is important to note that Grignard reagents are strong bases and will react with acidic protons. Therefore, reaction conditions must be anhydrous and free of protic functional groups like alcohols or water, which would quench the reagent. ucalgary.ca
A hypothetical synthetic sequence for this compound using a Grignard reaction is outlined below:
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | 1-Bromo-12-phenyldodecane | Magnesium (Mg) | 12-Phenyldodecylmagnesium bromide | Formation of Grignard reagent |
| 2 | 12-Phenyldodecylmagnesium bromide | Carbon Dioxide (CO2) | Magnesium bromo-13-phenyltridecanoate | Carboxylation |
| 3 | Magnesium bromo-13-phenyltridecanoate | Aqueous Acid (e.g., HCl) | This compound | Protonation to yield the final product |
Stereoselective and Regioselective Synthesis of Substituted Analogues
The synthesis of substituted analogues of this compound, where specific stereochemistry or regiochemistry is required, presents additional challenges. Stereoselective synthesis aims to control the spatial arrangement of atoms, which is crucial for studying the biological activity of chiral molecules. acs.orgnih.govnih.govuw.edu.pl Regioselective reactions control the position of functional groups on the molecule. rsc.orgnih.gov
For instance, the introduction of substituents on the phenyl ring or along the alkyl chain can be achieved through various methods. Regioselective bromofluorination of α-substituted styrenes, for example, proceeds with high regioselectivity to yield 1-bromo-2-fluoro-2-phenylalkanes. orgsyn.org These intermediates can be further manipulated to produce a range of fluorinated phenylalkanoic acid analogues. orgsyn.org
Stereoselective approaches might employ chiral auxiliaries to direct the formation of a specific stereoisomer. nih.govuw.edu.pl For example, the use of L-prolinol as a chiral auxiliary has been demonstrated in the photochemical synthesis of aryltetralin lignan (B3055560) analogues. uw.edu.pl While not directly applied to this compound in the reviewed literature, such strategies could be adapted to create chiral derivatives.
Chemical Derivatization for Enhanced Analytical Performance
The analysis of this compound, particularly in complex biological matrices, often necessitates chemical derivatization to improve its analytical properties. Derivatization can enhance volatility, improve chromatographic separation, and increase detection sensitivity.
Formation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
A common and well-established method for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) is the conversion to their corresponding fatty acid methyl esters (FAMEs). wiley.comvulcanchem.comrestek.comgcms.cz This derivatization is crucial because free fatty acids are highly polar and can exhibit poor chromatographic behavior due to tailing and adsorption onto the column. sigmaaldrich.com
The esterification process neutralizes the polar carboxyl group, increasing the volatility of the analyte and making it more amenable to GC analysis. restek.comsigmaaldrich.com A frequently used reagent for this purpose is boron trifluoride in methanol (B129727) (BF3/methanol). vulcanchem.com The reaction involves heating the fatty acid with the reagent to produce the methyl ester. sigmaaldrich.com
The resulting FAMEs can then be readily separated by GC and identified by their characteristic mass spectra. vulcanchem.com This technique has been successfully applied to the analysis of this compound in various samples, including seed oils. vulcanchem.com
Table of FAME Derivatization Reagents:
| Reagent | Typical Reaction Conditions | Advantages |
|---|---|---|
| Boron trifluoride/methanol (BF3/methanol) | Heat at 60-100°C | Effective for a wide range of fatty acids. sigmaaldrich.com |
| Methanolic HCl | Reflux | Simple and inexpensive. |
Strategies for Improving Chromatographic Separation and Detection Sensitivity
Beyond FAME formation, other derivatization strategies can be employed to enhance chromatographic separation and detection sensitivity, particularly for liquid chromatography (LC) applications. nih.govmdpi.commdpi.comresearchgate.netmdpi.com
One approach is to introduce a charged tag to the molecule to improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). For example, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) imparts a permanent positive charge on the fatty acid, significantly increasing detection sensitivity in positive ion mode ESI-MS. nih.govacs.org This "charge-switch" derivatization can lead to a dramatic improvement in the limits of detection. nih.gov
The choice of chromatographic technique itself is also critical. While reversed-phase liquid chromatography (RP-LC) is common, hydrophilic interaction liquid chromatography (HILIC) can be advantageous for separating polar compounds. mdpi.com The use of nano-LC, with its smaller column diameters and lower flow rates, can also lead to enhanced sensitivity and resolution. mdpi.com
Table of Strategies for Improved Analysis:
| Strategy | Technique | Principle | Benefit |
|---|---|---|---|
| Charge-Switch Derivatization | LC-MS | Attaching a permanently charged group (e.g., AMPP) to the analyte. nih.govacs.orguow.edu.au | Dramatically increases ionization efficiency and detection sensitivity. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | LC | Utilizes a polar stationary phase to separate polar analytes. mdpi.com | Improved retention and separation of polar compounds. mdpi.com |
Derivatization for Mass Spectrometry Fragmentation Pattern Elucidation
Derivatization can also be used to influence the fragmentation of molecules in the mass spectrometer, providing more detailed structural information. researchgate.net This is particularly useful for determining the position of double bonds or other functional groups within the fatty acid chain.
For instance, the formation of picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can direct fragmentation upon collision-induced dissociation (CID), yielding ions that are diagnostic of the original structure. wiley.com Another innovative technique combines charge-switch derivatization with ozone-induced dissociation (OzID). In this method, fatty acids are first derivatized with AMPP and then subjected to ozonolysis within the mass spectrometer. The resulting fragments provide unambiguous assignment of carbon-carbon double bond locations. acs.orguow.edu.au
While this compound is a saturated fatty acid, these techniques are highly relevant for the analysis of its unsaturated analogues or for confirming the structure of unknown phenylalkanoic acids.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the definitive identification of 13-phenyltridecanoic acid, providing detailed information about its molecular structure and composition. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, offering direct insights into its carbon skeleton and the surrounding hydrogen atoms. vulcanchem.comrsc.org While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its known structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The five protons of the terminal phenyl group would appear in the aromatic region, typically between δ 7.1-7.3 ppm. The methylene (B1212753) protons (CH₂) of the long aliphatic chain would produce a complex set of overlapping signals in the δ 1.2-1.6 ppm range. The protons on carbons adjacent to the phenyl group and the carboxylic acid group would be shifted further downfield. Specifically, the triplet for the two protons on the carbon adjacent to the phenyl ring (C-13) is expected around δ 2.6 ppm. The triplet for the two protons alpha to the carbonyl group (C-2) would appear around δ 2.3 ppm. The proton of the carboxylic acid (-COOH) itself would be a broad singlet at a much higher chemical shift, often above δ 10 ppm. netlify.appdocbrown.info
¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. pressbooks.pub For this compound, this would include signals for the carbonyl carbon, the distinct carbons of the phenyl ring, and the carbons of the aliphatic chain. The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of δ 175-185 ppm. libretexts.org The carbons of the phenyl ring would resonate in the aromatic region (δ 125-150 ppm). oregonstate.edu The numerous methylene carbons of the aliphatic chain would appear in the δ 20-40 ppm range. oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. magritek.com
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted using cheminformatics tools. nmrdb.orgnmrdb.org
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 11.5 - 12.5 | Singlet (broad) | 1H, -COOH |
| 7.25 - 7.35 | Multiplet | 2H, Phenyl (ortho) |
| 7.15 - 7.25 | Multiplet | 3H, Phenyl (meta, para) |
| 2.60 - 2.65 | Triplet | 2H, -CH₂-Ph |
| 2.30 - 2.35 | Triplet | 2H, -CH₂-COOH |
| 1.55 - 1.65 | Multiplet | 4H, -CH₂-CH₂-Ph & -CH₂-CH₂-COOH |
| 1.20 - 1.40 | Multiplet (broad) | 14H, -(CH₂)₇- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted using cheminformatics tools. caspre.canmrdb.org
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 179 - 181 | C=O (Carboxylic Acid) |
| 142 - 143 | C-ipso (Phenyl) |
| 128.0 - 128.5 | C-ortho, C-meta (Phenyl) |
| 125.5 - 126.0 | C-para (Phenyl) |
| 35.5 - 36.5 | C-13 (adjacent to Phenyl) |
| 34.0 - 35.0 | C-2 (α to COOH) |
| 28.5 - 32.0 | Aliphatic Chain Carbons |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It reveals fragmentation patterns consistent with a phenyl-terminated fatty acid structure, with a characteristic molecular ion peak at a mass-to-charge ratio (m/z) of 290. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone for the reliable identification and quantification of this compound in complex mixtures. vulcanchem.comnih.gov For GC analysis, fatty acids are often converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called methylation. researchgate.netq-tek.me This derivatization improves chromatographic peak shape and lowers boiling points. hplc.eu
GC-MS has been instrumental in identifying this compound as a significant, though unusual, fatty acid in the seed oils of various plants, particularly within the Araceae family. For example, studies on Dracunculus vulgaris and Arum maculatum have utilized GC-MS to analyze the fatty acid composition of their seed oils. In Dracunculus vulgaris seed oil, this compound was found to constitute a notable percentage of the total fatty acids. researchgate.net The structure of the compound is confirmed by the mass spectrum of its methyl ester, which provides data on the aromatic phenyl ring and the carboxyl group. researchgate.net
Table 3: Research Findings on this compound using GC-MS
| Plant Source | Tissue | Derivatization Method | Key Finding |
|---|---|---|---|
| Dracunculus vulgaris | Seed Oil | Methylation (to FAMEs) | Constituted 9.47% of total fatty acids. researchgate.net |
| Arum maculatum | Seed Oil | Methylation (to FAMEs) | Identified as a component along with other ω-phenyl fatty acids. |
| Arum italicum | Seed Oil | Methylation (to FAMEs) | Identified as a specific fatty acid marker for the species. |
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating this compound from complex biological matrices and for assessing its purity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Comprehensive Profiling
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS. By using columns with smaller particle sizes (typically under 2 µm), UPLC provides higher resolution, greater sensitivity, and faster analysis times. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for comprehensive lipid profiling in complex biological samples. nih.govthermofisher.com
In the context of this compound, a UPLC-MS/MS approach would be ideal for untargeted or targeted metabolomics and lipidomics studies. nih.govresearchgate.net For instance, in analyzing a total lipid extract from a plant seed, UPLC could effectively separate this compound from hundreds of other lipid species. thermofisher.com The first mass spectrometer would select the parent ion (m/z 290 for the free acid), and the second would fragment it to produce a characteristic daughter ion spectrum, allowing for highly confident identification and quantification, even at very low concentrations. mdpi.com This technique is crucial for discovering and profiling unusual fatty acids in complex natural product extracts.
Thin Layer Chromatography (TLC) in Isolation Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for assessing the purity of a compound and monitoring the progress of a chemical reaction or purification process. libretexts.org For this compound, TLC on a silica (B1680970) gel plate can quickly determine if an isolated sample is pure; a pure compound should ideally appear as a single spot. libretexts.org
The process involves spotting a solution of the compound onto a TLC plate, which is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the mobile phase and the stationary phase. After development, the plate is dried and visualized. Since fatty acids are not typically visible to the naked eye, visualization can be achieved by placing the plate under UV light (if the compound is UV-active, like this compound due to its phenyl group) or by using a chemical stain. libretexts.org Common stains for lipids and organic acids include phosphomolybdic acid, bromocresol green, or iodine vapor, which react to produce colored spots. akjournals.comepfl.ch
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Bromocresol green |
| Iodine |
| Methanol (B129727) |
| Phosphomolybdic acid |
| Silica Gel |
Biological and Biochemical Roles in Non Human Systems and Mechanistic Studies
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play crucial roles in regulating lipid and glucose metabolism. mdpi.comfrontiersin.org There are three main subtypes: PPAR-α, PPAR-γ, and PPAR-β/δ. frontiersin.org Upon activation by a ligand, such as a fatty acid, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comcreative-diagnostics.com
While many fatty acids are known to be natural ligands for PPARs, research specifically detailing the interaction of pure 13-phenyltridecanoic acid with these receptors is limited in the available literature. However, studies on extracts from plants known to contain this compound provide some initial insights.
PPAR-α Activation in in vitro Cell Models
PPAR-α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation generally leads to the upregulation of genes involved in fatty acid uptake and oxidation. mdpi.comnih.gov
In vitro studies using cell-based reporter gene assays are a common method for screening potential PPARα activators. nih.govjfda-online.com For instance, a study investigating extracts from various Chinese herbal medicines found that apolar extracts from the processed rhizomes of Arisaema sp., a plant genus known to contain this compound, were able to dose-dependently activate PPARα. wiley.com While this finding is significant, subsequent analysis identified common fatty acids like linoleic acid and palmitic acid as active compounds, and the specific contribution of this compound to this observed activation was not determined. wiley.com Therefore, while plant extracts containing this compound show PPARα agonistic activity, direct evidence for the isolated compound's effect is not yet fully established.
PPAR-γ Activation in in vitro Cell Models
PPAR-γ is most prominently expressed in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. nih.govabcam.co.jp Like PPAR-α, its activity can be assessed using in vitro reporter assays, often in cell lines like human embryonic kidney (HEK) 293T cells. nih.gov
The same study on Chinese herbal medicine extracts that showed PPARα activation also demonstrated that apolar extracts from Arisaema sp. could activate PPARγ in a dose-dependent manner. wiley.com Similarly, research on Amorphophallus konjac, another member of the Araceae family, suggests that its components may modulate PPAR-γ as part of their effect on lipid metabolism. researchgate.netbohrium.comresearchgate.net However, as with PPAR-α, these studies utilized complex extracts. The specific role of this compound in activating PPAR-γ has not been isolated from the effects of other fatty acids present in the extracts, such as palmitic and linoleic acid, which are known PPAR agonists. wiley.com
Implications for Lipid Metabolism Regulation in Research Models
The activation of PPARs has profound implications for the regulation of lipid metabolism. PPAR-α activation enhances fatty acid oxidation, while PPAR-γ activation promotes lipid storage in adipocytes. mdpi.comnih.gov Given the findings that plant extracts containing this compound can activate both PPAR-α and PPAR-γ, it is plausible that this fatty acid is involved in lipid metabolism regulation. wiley.com
In research models, the introduction of PPAR agonists alters the expression of numerous genes and the concentration of various lipid species. For example, treatment of intestinal epithelial cells with other fatty acids and their derivatives has been shown to enhance lipid metabolic pathways, including PPAR signaling. mdpi.com If this compound is confirmed as a PPAR agonist, it would be expected to influence similar pathways, potentially affecting fatty acid uptake, transport, and storage in cellular models. nih.gov However, without direct studies on the isolated compound, its specific impact on lipid profiles and gene expression in research models remains an area for future investigation.
Investigations into Enzyme Inhibition and Activation (excluding clinical targets)
The ability of a molecule to inhibit or activate an enzyme is a key aspect of its biochemical profile. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, by binding to an enzyme's active site or an allosteric site to block its activity. bohrium.comwikipedia.org
Investigations into the specific enzyme-modulating effects of this compound are not widely documented. However, studies on crude extracts from plants containing the compound offer preliminary data. An analysis of extracts from Arum maculatum, which contains this compound, reported that the enzyme inhibition activity was "very limited." researchgate.net In that study, only a slight inhibition of amylase (14.1%) was observed. researchgate.net This suggests that, at least within the context of the plant extract, this compound is not a potent inhibitor of the enzymes tested. There is no available research detailing the screening of the pure compound against a broader panel of non-clinical enzymes to definitively characterize its inhibitory or activatory profile.
Contribution to Plant Physiological Processes (e.g., as a major component of seed lipids)
The most well-documented role of this compound in non-human systems is its presence as a significant component of seed lipids in certain plant families. nih.gov It is particularly characteristic of the subfamily Aroideae within the Araceae family. nih.govwikipedia.org The discovery of this compound and related ω-phenylalkanoic acids was the first report of such compounds in plant lipids. nih.gov
Its concentration can be substantial, making it a major fatty acid in the seed oil of these plants. For example, in the seed oil of Dracunculus vulgaris (Dragon Arum), this compound constitutes approximately 9.47% of the total fatty acids. ualberta.caualberta.ca In studies of the broader Araceae family, its content has been noted to range from 5% to 16% of total fatty acids. wikipedia.org This restricted and specific distribution has led to its use as a chemotaxonomic marker, helping to classify and understand the phylogenetic relationships within the Araceae family. nih.govualberta.ca
While its exact physiological function within the seed is not fully elucidated, its abundance suggests it serves as a primary storage lipid, providing energy for germination and early seedling growth, similar to more common fatty acids.
| Plant Species | Family | Reported Concentration (% of Total Fatty Acids) | Reference |
|---|---|---|---|
| Dracunculus vulgaris | Araceae | 9.47% | ualberta.caualberta.ca |
| Arum italicum | Araceae | Identified as a major fatty acid | researchgate.netresearchgate.netdergipark.org.tr |
| Arum maculatum | Araceae | Identified as a component | researchgate.netdergipark.org.tr |
| General (Aroideae subfamily) | Araceae | 5-16% | wikipedia.org |
| Arisaema tortuosum | Araceae | Presence documented | vulcanchem.com |
| Arisaema yunnanense | Araceae | Presence documented | vulcanchem.com |
Role in Microbial Metabolic Processes and Biomass Production
The involvement of microorganisms in the synthesis and degradation of phenylalkanoic acids has been an area of scientific inquiry. Bacteria, in particular, possess diverse metabolic pathways capable of processing aromatic compounds. heraldopenaccess.ustandfonline.com
Evidence suggests that ω-phenylalkanoic acids can be part of microbial metabolism. One study indicated that a range of phenylalkanoic acids, including this compound, might be formed exogenously in the rumen of cows, pointing to the involvement of rumen microflora. researchgate.net Other research has demonstrated that certain bacteria, such as Pseudomonas putida, can utilize shorter-chain ω-phenylalkanoic acids (like 5-phenylvalerate) as substrates to produce aromatic polyesters, a form of biomass. jmb.or.kr The metabolism of these compounds typically proceeds through β-oxidation, a common fatty acid degradation pathway. heraldopenaccess.ustandfonline.com
Furthermore, various bacteria are known to produce branched-chain fatty acids, and some terrestrial Streptomyces and halophilic bacteria have been found to produce different types of phenylalkanoic acids. wikipedia.orgresearchgate.net While these findings establish that microbes can metabolize and, in some cases, synthesize related aromatic fatty acids, direct evidence for the production of this compound by a specific microbial strain or its direct utilization for biomass production is not documented in the available literature. The metabolic potential exists within the microbial world, but the specific role of this particular compound remains to be explored.
Chemical Biology Approaches to Elucidate Molecular Mechanisms
A comprehensive search of scientific literature and research databases did not yield specific studies employing chemical biology approaches to elucidate the molecular mechanisms of this compound. Methodologies such as the design and synthesis of chemical probes, activity-based protein profiling (ABPP), photo-affinity labeling, or cellular thermal shift assays (CETSA) have not been explicitly reported in the context of this particular compound.
While there is some evidence suggesting that this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist, detailed mechanistic studies using chemical biology tools to confirm this interaction and delineate the downstream effects are not available in the public domain. The synthesis of specialized analogs of this compound, for instance, with bioorthogonal handles or photoreactive groups, which are essential for many chemical biology techniques, has not been described in the literature found.
Consequently, there are no detailed research findings or data tables from such studies to present in this section. The application of chemical biology to understand the precise molecular targets and mechanisms of action of this compound remains an area for future investigation.
Future Research Directions and Potential Academic Applications
Elucidation of Complete Biosynthetic Pathways in Various Organisms
The natural occurrence of 13-phenyltridecanoic acid, primarily in the seeds of plants from the Araceae family and in some bacteria, points to the existence of specialized biosynthetic pathways. vulcanchem.comgerli.com While the general mechanism of fatty acid synthesis is well-understood, involving the iterative addition of two-carbon units from a primer like acetyl-CoA, the specific steps for initiating and terminating the chain with a phenyl group remain to be fully elucidated in these organisms. google.comwikipedia.org
Future research should focus on identifying and characterizing the complete set of enzymes responsible for its synthesis. This includes the enzymes that may initiate the fatty acid chain with a phenyl-containing primer, such as phenylacetyl-CoA. google.comresearchgate.net In bacteria like Pseudomonas putida, which can metabolize phenylalkanoic acids, distinct pathways for the degradation of these compounds have been identified, suggesting that specialized biosynthetic machinery may also exist. researchgate.netnih.gov Genomic and transcriptomic analyses of organisms known to produce this compound, such as Arum italicum and Arum maculatum, could reveal candidate genes encoding the necessary enzymes. vulcanchem.comresearchgate.net
Key research questions include:
What is the initial primer for the biosynthesis of this compound?
Are there specific fatty acid synthase (FAS) systems, like the Type II FAS found in bacteria and plant plastids, that are adapted for the production of long-chain phenylalkanoic acids? google.com
How is the chain length of thirteen carbons specifically determined before termination?
Exploration of Novel Enzymatic Biotransformations and Biocatalytic Potential
Enzymes are powerful tools for green chemistry, and those that can act on or synthesize phenylalkanoic acids hold significant biocatalytic potential. nih.gov Research into the enzymatic transformation of this compound could lead to the production of valuable bifunctional molecules. Enzymes such as lipases, monooxygenases, and reductases could be explored for their ability to modify the structure of this compound. nih.govfrontiersin.org
For instance, lipases from Candida antarctica and Pseudomonas aeruginosa have been engineered to handle bulky phenylalkanoic acid esters, demonstrating the potential for creating highly selective biocatalysts. nih.govwiley.com Similarly, acyl-CoA synthetases, like FadD from Pseudomonas putida CA-3, have shown the ability to activate long-chain phenylalkanoic acids into their CoA esters, which are key intermediates for further enzymatic reactions. asm.org
Future studies could investigate:
The use of P450 monooxygenases to hydroxylate the phenyl ring or the alkyl chain, creating novel functionalized fatty acids.
The application of reductases for the conversion of the carboxylic acid group to an alcohol, producing 13-phenyltridecanol.
The potential of decarboxylases to convert this compound into 12-phenyldodecane. nih.gov
The table below outlines potential enzymatic reactions and the classes of enzymes that could be investigated.
| Enzyme Class | Potential Transformation of this compound | Potential Product |
| Monooxygenases | Hydroxylation of the phenyl ring or alkyl chain | Hydroxylated this compound |
| Reductases | Reduction of the carboxylic acid group | 13-phenyltridecanol |
| Decarboxylases | Removal of the carboxyl group | 12-phenyldodecane |
| Lipases/Esterases | Esterification with various alcohols | Phenyltridecanoate esters |
Development of Advanced Analytical Platforms for High-Throughput and Ultra-Trace Detection
As research into this compound and its analogues expands, the need for sensitive and efficient analytical methods becomes critical. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.nettezu.ernet.in However, future research will demand more advanced platforms for high-throughput screening and the detection of ultra-trace amounts in complex biological and environmental samples.
Developing new analytical techniques could involve:
Novel Derivatization Reagents: Creating new reagents that enhance the ionization efficiency and chromatographic separation of phenylalkanoic acids for MS analysis.
High-Resolution Mass Spectrometry (HRMS): Employing HRMS to provide more accurate mass measurements, aiding in the confident identification of metabolites and transformation products.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Using IMS-MS to separate isomers and conformers of this compound and its derivatives, providing an additional dimension of analytical separation.
Biosensor Development: Designing enzyme- or antibody-based biosensors for the rapid and specific detection of this compound without extensive sample preparation.
The following table compares current and potential future analytical platforms.
| Analytical Platform | Current Application | Future Advancement |
| GC-MS | Identification and quantification in plant oils. researchgate.net | Miniaturized systems for in-field analysis. |
| LC-MS/MS | Detection of metabolites in biological fluids. mdpi.com | Coupling with advanced separation techniques like supercritical fluid chromatography (SFC). |
| NMR Spectroscopy | Structural elucidation of the pure compound. researchgate.net | High-sensitivity cryoprobes for detecting low-abundance analogues in mixtures. |
| Biosensors | Not yet developed. | Real-time monitoring of enzymatic reactions or environmental concentrations. |
Investigation of Ecological Roles and Inter-species Chemical Signaling
The presence of this compound in specific plant families and its unusual structure suggest it may have ecological significance. vulcanchem.comwiley.com Fatty acids and their derivatives are known to act as signaling molecules in various biological systems, including plant defense and microbial communication.
Future research in this area could explore:
Allelopathic Properties: Investigating whether this compound is exuded by plant roots and what effect it has on the growth of neighboring plants and soil microbes.
Defense Against Herbivores and Pathogens: Determining if the compound or its derivatives have antimicrobial or insecticidal properties, contributing to the plant's defense mechanisms. nih.gov
Role in Symbiotic Relationships: Exploring if this compound plays a role in attracting beneficial microbes to the plant's rhizosphere.
Studies on other phenylalkanoic acids have shown their involvement in bacterial catabolic pathways, which are crucial for the bioremediation of aromatic pollutants. researchgate.net Understanding the ecological role of this compound could provide insights into the complex chemical interactions within ecosystems.
Design and Synthesis of Novel Phenylalkanoic Acid Analogues for Mechanistic Probes
Synthesizing analogues of this compound can provide invaluable tools for probing the mechanisms of fatty acid metabolism and transport. nih.goviaea.org By systematically modifying the structure, researchers can investigate the structure-activity relationships of enzymes and proteins that interact with these fatty acids.
Potential synthetic modifications and their applications include:
Fluorinated Analogues: Introducing fluorine atoms at specific positions on the alkyl chain or phenyl ring can alter the compound's electronic properties and metabolic stability, making them useful for NMR studies and as metabolic inhibitors.
Radio-labeled Analogues: Synthesizing versions with isotopes like ¹³C, ¹⁴C, or ³H allows for tracing the metabolic fate of the fatty acid in cellular and whole-organism studies. osti.gov Radioiodinated phenyl fatty acids have been used for imaging fatty acid metabolism. jst.go.jp
Photo-activatable and Click-Chemistry Probes: Incorporating photo-activatable groups or "clickable" handles (like alkynes or azides) would enable the identification of binding proteins through photo-affinity labeling and pull-down assays.
The table below summarizes potential analogues and their research applications.
| Analogue Type | Structural Modification | Research Application |
| Isotopically Labeled | Replacement of ¹²C with ¹³C or ¹⁴C; attachment of ¹²⁵I | Metabolic tracing, pathway mapping, and medical imaging. osti.govjst.go.jp |
| Methyl-branched | Addition of methyl groups to the alkyl chain | Probing steric hindrance in enzyme active sites and altering metabolic pathways. iaea.org |
| Unsaturated | Introduction of double or triple bonds in the alkyl chain | Investigating the role of unsaturation in membrane fluidity and enzyme recognition. nih.gov |
| Functionalized Phenyl Ring | Addition of hydroxyl, nitro, or halogen groups to the phenyl ring | Studying the influence of electronic effects on binding and reactivity. |
Application in Non-Human Model Systems for Biochemical Pathway Mapping
Non-human model systems are essential for understanding complex biochemical pathways in a controlled environment. nih.gov this compound and its synthesized analogues can be used as chemical tools in these models to map fatty acid metabolism. The terminal phenyl group provides a unique tag that prevents complete degradation by β-oxidation in many organisms, leading to the accumulation of chain-shortened phenylalkanoic acid metabolites. tandfonline.com
Model systems that could be utilized include:
Yeast (Saccharomyces cerevisiae): A powerful genetic model for dissecting the roles of specific enzymes and transporters in fatty acid uptake and metabolism.
Nematode (Caenorhabditis elegans): A simple multicellular organism that allows for the study of fatty acid metabolism in the context of development and aging.
Bacteria (Escherichia coli, Pseudomonas putida): Prokaryotic models are useful for studying the fundamental enzymatic steps of fatty acid degradation and for overexpressing enzymes for biocatalytic purposes. nih.govpnas.org
By administering this compound to these models and analyzing the resulting metabolites, researchers can gain a detailed understanding of the β-oxidation pathway and identify enzymes with specificity for long-chain fatty acids. This approach has been used with other phenylalkanoic acids to elucidate catabolic pathways. pnas.orgpnas.org
Q & A
Basic Research Questions
Q. What are the primary natural sources of 13-phenyltridecanoic acid, and what methodologies are recommended for its extraction?
- Answer: this compound is predominantly found in seeds of the Araceae plant family, constituting 5–16% of total fatty acids . For extraction, use solvent-based methods (e.g., dichloromethane or hexane) to isolate lipid fractions, followed by purification via column chromatography. Identity confirmation requires derivatization (e.g., methyl ester formation) and analysis via gas chromatography-mass spectrometry (GC-MS) .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the phenyl group position and carbon chain structure. Mass spectrometry (MS) confirms molecular weight, while GC-MS with derivatization (e.g., silylation) enhances volatility for accurate quantification in complex mixtures .
Q. What are the recommended storage conditions to maintain this compound stability in experimental settings?
- Answer: Store at –20°C in inert, airtight containers to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and high temperatures, as these conditions may degrade the compound or trigger hazardous reactions .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in PPAR (peroxisome proliferator-activated receptor) activation?
- Answer: Use in vitro reporter gene assays with PPAR-transfected cell lines (e.g., HEK293) to measure transcriptional activity. Competitive binding assays with radiolabeled ligands (e.g., ³H-rosiglitazone) can quantify affinity. Validate findings with siRNA-mediated PPAR knockdown models to confirm specificity .
Q. What strategies are employed to design and synthesize structural analogs of this compound for structure-activity relationship (SAR) studies?
- Answer: Modify chain length (e.g., C11 or C15 analogs) or introduce double bonds to assess lipid flexibility impacts. Synthesize analogs via catalytic coupling of phenyl groups to alkyl chains, followed by oxidation to carboxylic acids. Test biological activity using PPAR activation assays or lipidomic profiling .
Q. How can discrepancies in reported concentrations of this compound in plant sources (e.g., 5% vs. 16%) be resolved?
- Answer: Standardize extraction protocols (e.g., solvent polarity, temperature) across studies. Perform meta-analyses of existing data using systematic review frameworks (e.g., Cochrane guidelines) to identify confounding variables like plant subspecies or environmental factors .
Q. What methodologies enable the application of this compound in enzyme-substrate interaction studies?
- Answer: Incorporate the compound into substrate analogs via thioesterification or amide coupling. For example, attach it to coenzyme A derivatives for palmitoyltransferase assays. Monitor enzyme kinetics (e.g., , ) using fluorogenic or radiolabeled substrates .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
